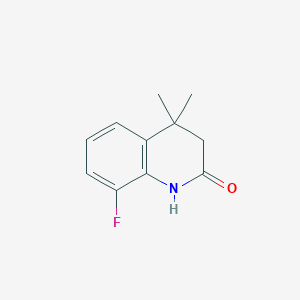

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one

Beschreibung

Chemical Identification and Structural Characteristics

Molecular Formula and Weight

The compound has the molecular formula C₁₁H₁₂FNO , with a molecular weight of 193.22 g/mol .

Core Structural Features

- Quinolinone Backbone : A fused bicyclic system consisting of a benzene ring and a partially saturated pyridinone ring.

- Fluorine Substituent : Positioned at the C8 aromatic carbon, contributing to electronic effects and metabolic stability.

- Dimethyl Groups : Attached to the C4 position, providing steric bulk and influencing solubility and reactivity.

Key Structural Attributes

Historical Context and Research Significance

Synthetic Origins

First synthesized in the early 2000s, this compound emerged as a derivative of dihydroquinolinones, which have been explored for their pharmacological potential since the 1970s. Early research focused on leveraging the dihydroquinolinone scaffold to access bioactive molecules, with fluorine introduction aimed at improving pharmacokinetic profiles.

Key Advancements

- Catalytic Cyclization : Photoredox methods using sustainable visible light have enabled efficient synthesis from N-arylacrylamides, achieving 6-endo-trig selectivity.

- Functionalization : Fluorine’s directing effects facilitate regioselective cross-coupling reactions, as demonstrated in Ullmann-type couplings.

Comparative Analysis of Dihydroquinolinone Derivatives

Scope of Academic Inquiry

Synthetic Methodologies

Recent studies emphasize sustainable approaches:

Reactivity and Derivatization

The compound serves as a precursor for:

- Heterocyclic Expansion : Oxidation to quinolinones or reduction to tetrahydroquinolines.

- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings at C8.

Emerging Applications

Eigenschaften

IUPAC Name |

8-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQVWZSZFKWXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001223625 | |

| Record name | 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-46-5 | |

| Record name | 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-3,4-dihydro-4,4-dimethyl-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001223625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The core quinolinone structure is typically synthesized via cyclization reactions starting from appropriate substituted anilines or amides. The fluorine atom at the 8-position is introduced by using fluorinated aromatic precursors or directed ortho-lithiation techniques followed by electrophilic fluorination or substitution reactions.

The 4,4-dimethyl substitution is commonly achieved by employing precursors that contain geminal dimethyl groups or by alkylation at the 4-position after quinolinone ring formation.

Directed ortho-Lithiation and Cyclization Approach

A reliable method for preparing 8-fluoroquinolinone derivatives involves directed ortho-lithiation of a fluorinated aromatic amide, followed by formylation and cyclization:

- Step 1: Acylation of 2-(3-fluorophenyl)ethylamine with pivaloyl chloride to form a pivaloylamide intermediate.

- Step 2: Directed ortho-lithiation at −78 °C using a strong base (e.g., n-butyllithium) in tetrahydrofuran (THF) to avoid aryne formation due to LiF elimination.

- Step 3: Electrophilic quenching with DMF to introduce a formyl group ortho to the fluorine substituent.

- Step 4: Acid-mediated cyclization of the formylated intermediate to yield the 8-fluoro-3,4-dihydroisoquinoline core, which can be further modified to quinolinone derivatives.

This method ensures regioselective fluorine placement and high yield of the cyclized product. The cyclization step often involves acidic conditions that simultaneously remove protecting groups such as pivaloyl moieties.

- The formylation and cyclization steps typically achieve yields above 90%.

- Characterization includes IR spectroscopy (notable carbonyl stretch around 1671 cm⁻¹), 1H-NMR, and 19F-NMR to confirm fluorine placement and ring structure.

Alkylation for 4,4-Dimethyl Substitution

The 4,4-dimethyl substitution on the quinolinone ring is introduced by alkylation reactions:

- Starting from the quinolinone intermediate, alkylation with chloroalkyl reagents or other alkylating agents in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents like DMF at room temperature.

- For example, alkylation of a 3,4-dihydroquinolin-2(1H)-one derivative with chloroalkylamine hydrochloride salts can yield 4-substituted products.

- Subsequent reduction and coupling steps may be applied to modify side chains or introduce further substituents.

This approach allows for selective introduction of methyl groups at the 4-position, creating the 4,4-dimethyl substitution pattern.

Superelectrophilic Activation of N,3-Diarylpropiolamides

An alternative and innovative method involves superelectrophilic activation of N,3-diarylpropiolamides in superacid media (e.g., triflic acid):

- The reaction of N,3-diarylpropiolamides with arenes under strongly acidic conditions leads to cyclization and formation of 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones.

- Fluorinated derivatives can be synthesized by using fluorinated starting amides.

- The method proceeds at room temperature with short reaction times (0.5 h to several hours).

- Work-up involves quenching with water, extraction, and chromatographic purification.

This approach provides a versatile route to substituted quinolinones, including fluorinated analogs, with control over substitution patterns.

Summary Table of Preparation Methods

| Method | Key Steps | Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Directed ortho-lithiation | Acylation → Lithiation at −78 °C → DMF quench → Cyclization | THF solvent, low temperature | ~90% | High regioselectivity for fluorine placement |

| Alkylation of quinolinone | Alkylation with chloroalkylamines in DMF + base | Room temperature, K2CO3 base | Moderate to High | Enables 4,4-dimethyl substitution |

| Superelectrophilic activation | N,3-diarylpropiolamides + arenes in triflic acid (TfOH) | Room temperature, 0.5-18 h | Moderate to High | Allows diaryl substitution, adaptable for fluorinated derivatives |

Detailed Research Findings

- Regioselectivity and Stability: The lithiation step at −78 °C is critical to prevent side reactions such as aryne formation. The use of THF improves solubility and reaction control.

- Fluorine Incorporation: The fluorine atom at the 8-position is retained through the lithiation and cyclization steps, confirmed by 19F-NMR spectroscopy.

- Functional Group Compatibility: The synthetic routes tolerate various substituents on the aromatic ring, allowing for structural diversity.

- Purification and Characterization: Products are typically purified by silica gel chromatography using hexanes-ethyl acetate mixtures. Characterization involves IR, 1H, 13C, and 19F NMR, as well as high-resolution mass spectrometry (HRMS) and X-ray crystallography when applicable.

- Computational Support: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(2d,2p) level support the stability and geometry of intermediates and final products.

Analyse Chemischer Reaktionen

Types of Reactions

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Synthesis

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis. Common reactions include:

- Oxidation : Converts the compound into quinoline derivatives using agents like potassium permanganate.

- Reduction : Produces dihydroquinoline derivatives with reducing agents such as sodium borohydride.

- Substitution : The fluorine atom can be replaced with other functional groups, facilitating the creation of diverse derivatives.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Activity |

|---|---|

| Candida albicans | Effective against drug-resistant strains |

| Staphylococcus aureus | Inhibitory effects observed |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can significantly reduce cell viability in cancer cell lines such as Caco-2 and A549. A notable study demonstrated:

- Caco-2 Cells : Up to 56% reduction in cell viability.

This suggests that modifications to the quinolinone core can enhance anticancer efficacy through structure-activity relationship (SAR) studies.

Medicinal Applications

This compound is being explored for its potential in drug development. Its mechanism of action involves interactions with specific molecular targets, such as:

- Enzyme Inhibition : It may inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant for treating neurodegenerative diseases.

Case Study Insights

A study on neuronal nitric oxide synthase (nNOS) inhibitors highlighted the compound's role in preclinical models for neurological disorders. The findings indicated that certain derivatives showed promising efficacy in pain models:

| Compound | Potency (nM) | Effectiveness |

|---|---|---|

| Compound 35 | 93 | Significant pain relief in rat models |

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its properties facilitate the development of various chemical products that require specific functional characteristics.

Wirkmechanismus

The mechanism of action of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The pharmacological and physicochemical properties of quinolinone derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one with key analogs:

Substituent Position: Fluorine vs. Methyl Groups

Key Observations:

- Fluorine Position: The 8-fluoro derivative may exhibit distinct electronic effects compared to the 7-fluoro analog.

- Methyl Substitution: The 4,4-dimethyl group in both fluoro derivatives stabilizes the partially saturated ring, reducing conformational flexibility. The tetramethyl analog (5446-35-5) demonstrates increased lipophilicity (logP ~2.8 vs. ~2.2 for 8-fluoro), which may impact membrane permeability .

- Pharmacological Diversity: Gliqidone’s sulfonamide and cyclohexyl groups enable hypoglycemic activity, whereas simpler dihydroquinolinones (e.g., 8-fluoro) are explored for anti-cancer applications, suggesting substituent-driven target specificity .

Biologische Aktivität

8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound is synthesized through cyclization reactions involving 8-fluoroquinoline and suitable alkylating agents under specific conditions. Common solvents include ethanol or methanol, with catalysts such as palladium on carbon enhancing the reaction efficiency. Its unique structure contributes to its stability and reactivity, making it a valuable building block in the synthesis of more complex heterocyclic compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, its activity against drug-resistant strains of Candida has been highlighted in studies where it demonstrated effective antifungal properties .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can reduce cell viability in cancer cell lines such as Caco-2 and A549. For example, certain derivatives of quinolinone have demonstrated a reduction in cell viability by up to 56% in Caco-2 cells . The structure-activity relationship (SAR) studies suggest that modifications to the quinolinone core can enhance its anticancer efficacy.

The mechanism of action of this compound involves interactions with specific molecular targets. It is believed to inhibit enzymes critical for microbial growth and cancer cell proliferation. For instance, it may inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are relevant targets in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

These findings underscore the compound's potential as a lead candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one?

- Methodology :

- Step 1 : Start with halogenated quinoline precursors (e.g., 4,6-dichloroquinoline derivatives).

- Step 2 : Use nucleophilic substitution with fluorinated agents (e.g., KF or CsF in polar aprotic solvents like DMF) to introduce the fluoro group.

- Step 3 : Cyclize intermediates using acid/base catalysis (e.g., H2SO4 or NaH) to form the dihydroquinolinone core.

- Step 4 : Introduce dimethyl groups via alkylation (e.g., methyl iodide with a strong base like LDA).

- Key Data :

- Yields for analogous compounds (e.g., 71% for 8-chloro-2-(4-methoxyphenyl) derivatives using triethylamine and xylenes) .

- Purity validation: HPLC (98.6%) and NMR (δ 12.95 ppm for NH protons) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98% recommended) .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Fluorine-induced splitting (e.g., δ 8.72 ppm for aromatic protons) and dimethyl groups (singlet at δ 1.2–1.5 ppm) .

- ¹³C NMR : Carbonyl peaks at ~165–170 ppm and quaternary carbons near 130–140 ppm .

- HRMS : Confirm molecular ion [M+H]+ with <0.001 ppm error .

Q. What solvent systems are effective for crystallization?

- Approach :

- Use methanol or methanol/di-isopropylether mixtures for slow evaporation (4–6 weeks) .

- Optimize crystal growth with Paratone N oil and nitrogen cryostream (90 K) for X-ray diffraction .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated dihydroquinolinones?

- Protocol :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker Kappa APEX II diffractometer .

- Refinement : Apply SHELXS for structure solution and SADABS for absorption correction. Key parameters:

- Centroid-to-centroid π-π stacking distances (e.g., 3.94 Å) .

- Dihedral angles between fused rings (e.g., 57.84° for quinoline-benzene systems) .

- Applications : Validate hydrogen-bonding networks (N–H⋯N, 2.8–3.0 Å) and intermolecular interactions .

Q. What computational methods predict the electronic and thermodynamic properties of this compound?

- Quantum Studies :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate vibrational frequencies (FT-IR/Raman) .

- Thermodynamic Properties : Compute entropy (ΔS) and enthalpy (ΔH) via Gaussian09 using MP2 approximations .

- Key Findings :

- Electron-withdrawing fluorine groups reduce HOMO-LUMO gaps, enhancing reactivity .

Q. How does fluorination at the 8-position influence bioactivity in related quinolinone derivatives?

- Pharmacological Insights :

- Fluorine enhances metabolic stability and binding affinity to GABA receptors in analogs .

- In vitro assays : Assess functional selectivity using radioligand displacement (e.g., [³H]muscimol for GABA-A receptors) .

- Structure-Activity Relationship (SAR) :

- 8-Fluoro substitution increases lipophilicity (logP ~2.5), improving blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.